molecular formula C7H8N2O2S B1612855 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 496055-43-7

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B1612855
CAS No.: 496055-43-7
M. Wt: 184.22 g/mol
InChI Key: ITXAMJIWJHTZRH-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a heterocyclic compound with the molecular formula C₇H₈N₂O₂S. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a benzene ring fused with an isothiazole ring, which is further substituted with an amino group and two dioxide groups.

Biochemical Analysis

Biochemical Properties

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can interact with enzymes involved in oxidative stress responses, modulating their activity and influencing cellular redox states . Additionally, this compound can form complexes with metal ions, which may further affect its biochemical interactions and properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. By modulating the activity of key signaling proteins, this compound can alter gene expression patterns and cellular metabolism . For instance, it may upregulate the expression of antioxidant genes while downregulating pro-apoptotic genes, thereby promoting cell survival under stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by binding to their active sites, which prevents substrate access and catalytic activity . This compound can also interact with DNA and RNA, potentially affecting transcription and translation processes . Furthermore, this compound may modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to cause cumulative effects on cellular function, including alterations in cell proliferation and differentiation . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular resilience . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These dosage-dependent effects underscore the need for careful dose optimization in preclinical studies to balance efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the hydrogenation of a precursor compound. One common method involves the hydrogenation of a mixture containing the precursor and platinum(IV) oxide in tetrahydrofuran at room temperature. The reaction is carried out under a hydrogen atmosphere, and the product is obtained after filtration and concentration under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and isothiazole rings.

Common Reagents and Conditions

    Hydrogenation: Platinum(IV) oxide and hydrogen in tetrahydrofuran.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation typically yields the reduced form of the compound, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an amino group and two dioxide groups on the isothiazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAMJIWJHTZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618195
Record name 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496055-43-7
Record name 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Reactant of Route 6
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